![molecular formula C20H23BrN2O2 B10885453 2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)
2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to introduce the ethanone group. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol .
科学研究应用
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group can participate in hydrogen bonding and van der Waals interactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-(4-Bromophenoxy)benzoic acid: Shares the bromophenoxy group but differs in the rest of the structure.
2-(4-Bromophenoxy)-3-methylbutanoic acid: Similar in having the bromophenoxy group but with a different alkyl chain.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of the bromophenoxy group and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C20H23BrN2O2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19/h2-8,13H,9-12,14-15H2,1H3 |
InChI 键 |
QAJYQWLOYHPOTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)
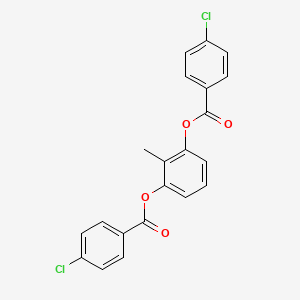
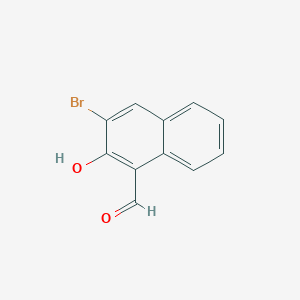
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10885394.png)
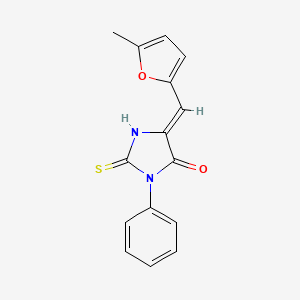
![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)
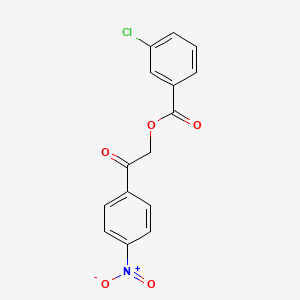
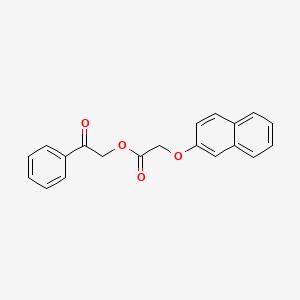
![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
